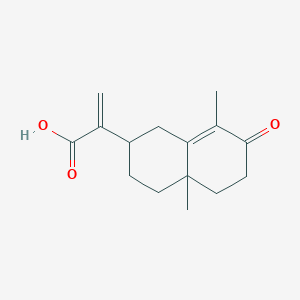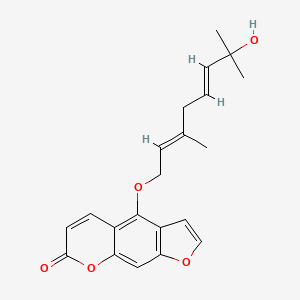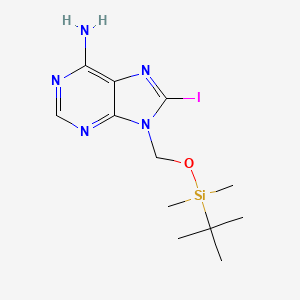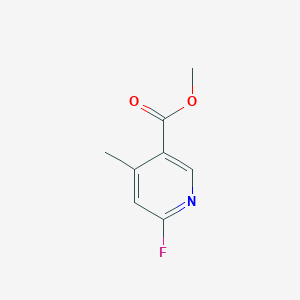![molecular formula C33H50O5 B12309612 2-[6-(3-Ethoxy-3-oxopropyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B12309612.png)
2-[6-(3-Ethoxy-3-oxopropyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methyl-5-methylideneheptanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Poricoic acid AE is a triterpenoid compound isolated from the surface layer of Poria cocos, a fungus used in traditional Chinese medicine. It has a molecular formula of C33H50O5 and a molecular weight of 526.75 g/mol . This compound is known for its various biological activities, including anti-inflammatory, anti-fibrotic, and anti-cancer properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Poricoic acid AE is typically isolated from Poria cocos using high-speed countercurrent chromatography (HSCCC). The process involves extracting total triterpenoids from the epidermis of Poria cocos using a two-phase solvent system composed of n-butanol and water. The extract is then separated into different fractions using HSCCC with a solvent system of hexane, ethyl acetate, methanol, and water (3:6:4:2, V/V) under specific conditions: clockwise rotation at a speed of 800 r/min and a flow rate of 3 mL/min .
Industrial Production Methods
The industrial production of Poricoic acid AE follows a similar extraction and purification process. The efficiency and simplicity of HSCCC make it a preferred method for large-scale production. The high purity of the isolated compound is confirmed using high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) techniques .
Análisis De Reacciones Químicas
Types of Reactions
Poricoic acid AE undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activities or to study its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used to oxidize Poricoic acid AE.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed to reduce the compound.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield alcohols or alkanes. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Aplicaciones Científicas De Investigación
Poricoic acid AE has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study triterpenoid chemistry and to develop new synthetic methods.
Biology: The compound is studied for its role in cellular processes, including apoptosis and cell proliferation.
Medicine: Poricoic acid AE exhibits anti-fibrotic properties by inhibiting pathways like Wnt/β-catenin and AMPK, making it a potential therapeutic agent for renal fibrosis and other fibrotic diseases
Industry: It is used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mecanismo De Acción
Poricoic acid AE exerts its effects through various molecular targets and pathways:
Anti-fibrotic Action: It inhibits the TGF-β1-induced activation of renal fibroblasts by blocking the Smad3 and MAPK pathways. This prevents extracellular matrix accumulation and fibrosis formation.
Anti-inflammatory Action: The compound reduces inflammation by inhibiting the NF-κB/MAPK pathway, leading to decreased levels of pro-inflammatory cytokines like IL-1β and IL-6.
Anti-cancer Action: Poricoic acid AE has shown cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation.
Comparación Con Compuestos Similares
Poricoic acid AE is unique among triterpenoids due to its specific biological activities and molecular structure. Similar compounds include:
Poricoic acid A: Another triterpenoid from Poria cocos with similar anti-fibrotic and anti-inflammatory properties.
Pachymic acid: A triterpenoid with anti-cancer and anti-inflammatory activities.
Poricoic acid B: Known for its anti-fibrotic effects and structural similarity to Poricoic acid AE.
Poricoic acid AE stands out due to its potent inhibition of multiple signaling pathways, making it a versatile compound for various therapeutic applications.
Propiedades
IUPAC Name |
2-[6-(3-ethoxy-3-oxopropyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methyl-5-methylideneheptanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H50O5/c1-10-38-28(35)16-17-31(7)24(21(4)5)13-14-26-25(31)15-18-32(8)29(27(34)19-33(26,32)9)23(30(36)37)12-11-22(6)20(2)3/h14-15,20,23-24,27,29,34H,4,6,10-13,16-19H2,1-3,5,7-9H3,(H,36,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZGUCXRSIGYMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1(C(CC=C2C1=CCC3(C2(CC(C3C(CCC(=C)C(C)C)C(=O)O)O)C)C)C(=C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H50O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10,16-diphenyl-N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12309533.png)
![rac-(1R,5S)-3lambda6-thia-2-azabicyclo[3.2.1]octane-3,3-dione](/img/structure/B12309540.png)
![(Butan-2-yl)({[5-(trifluoromethyl)pyridin-3-yl]methyl})amine](/img/structure/B12309546.png)
![(1,3-Dimethyl-1H-pyrazolo[3,4-B]pyridin-5-YL)methanol](/img/structure/B12309552.png)


![8-Benzyl-3-(piperidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B12309568.png)
![5-(4-Fluorophenethyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B12309575.png)
![N-[17-[1-(dimethylamino)ethyl]-10,13-dimethyl-4-oxo-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]-3-methylbut-2-enamide](/img/structure/B12309596.png)


![[4,5-dihydroxy-2-[5-hydroxy-2-(4-methoxy-6-oxopyran-2-yl)-3-methylphenoxy]-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B12309618.png)
![6-Methoxybicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B12309626.png)
